Specific Scientific Field: The specific scientific field of this application is Oncology, which is the study of cancer.
Methods of Application or Experimental Procedures: As a thiosemicarbazone, Coti-2 contains an N,N,S-chelating moiety and is expected to bind endogenous metal ions . It has been proposed to modulate p53 protein function . Upon addition, Coti-2 binds to the misfolded mutant forms of the p53 protein, thereby inducing conformational change that normalizes p53 and restores its activity .
Results or Outcomes: Coti-2 has demonstrated effectiveness against a diverse group of human cancer cell lines regardless of their tissue of origin or genetic makeup . Most treated cancer cell lines were sensitive to Coti-2 at nanomolar concentrations . When compared to traditional chemotherapy or targeted-therapy agents, Coti-2 showed superior activity against tumor cells, both in vitro and in vivo . Despite its potent anti-tumor efficacy, Coti-2 was safe and well-tolerated in vivo .
Specific Scientific Field: This application falls under the field of Pharmacology, specifically focusing on drug resistance in cancer treatment.
Comprehensive Summary of the Application: Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment . Researchers have developed thiosemicarbazone derivatives to overcome resistance to Coti-2 . One of these derivatives, COTI-NMe 2, was discovered as a new drug candidate with improved anticancer activity and resistance profile .
Methods of Application or Experimental Procedures: The complex formation of Coti-2 and its derivatives with iron, copper, and zinc ions was characterized in detail . Their activities against drug-resistant cancer cells were investigated in comparison to Coti-2 .
Results or Outcomes: The study found that Coti-2 forms stable ternary complexes with copper and glutathione, which makes this drug a substrate for the resistance efflux transporter ABCC1 . The derivative coti-nme 2 showed improved anticancer activity and a better resistance profile .
Specific Scientific Field: This application falls under the field of Molecular Biology, specifically focusing on protein overexpression in cancer cells.
Comprehensive Summary of the Application: Coti-2 has been studied for its potential to target cancer cells that overexpress Akt/Akt2 . Overexpression of Akt/Akt2 is a common occurrence in many types of cancer and contributes to cell survival, proliferation, and resistance to chemotherapy .
Methods of Application or Experimental Procedures: In experiments, Coti-2 was applied to cancer cells that overexpress Akt/Akt2 . The ability of Coti-2 to inhibit the growth of these cells was then evaluated .
Results or Outcomes: The results demonstrated clear evidence of Coti-2’s ability to significantly inhibit the growth of cancer cells that overexpress Akt/Akt2 . This confirms Coti-2 as a promising targeted therapy candidate .
COTI-2 is a novel thiosemicarbazone derivative with the chemical formula C₁₉H₂₂N₆S. Its full IUPAC name is 4-(pyridin-2-yl)-N-{[(8E)-5,6,7,8-tetrahydroquinolin-8-ylidene]amino}piperazine-1-carbothioamide. This compound has gained attention for its potential in cancer therapy, particularly due to its ability to activate mutant forms of the tumor suppressor protein p53, which is often dysfunctional in various cancers .
COTI-2 exhibits significant antitumor activity across different cancer cell lines. It has been shown to decrease clonogenic survival in head and neck squamous cell carcinoma (HNSCC) cells and enhance the efficacy of conventional treatments like cisplatin and radiation. Mechanistically, COTI-2 induces DNA damage and activates cellular stress responses that lead to apoptosis or senescence. It also modulates the expression of p53 target genes, restoring the function of mutant p53 proteins .
The synthesis of COTI-2 involves several steps:
COTI-2 is primarily being investigated for its applications in oncology as a therapeutic agent targeting tumors with dysfunctional p53 pathways. Clinical trials are ongoing to assess its efficacy in treating advanced gynecologic malignancies and other cancers resistant to standard therapies . Additionally, its ability to interact with metal ions may open avenues for developing metal-based therapies.
Studies have demonstrated that COTI-2 interacts significantly with metal ions such as copper(II) and iron(III). These interactions can affect its biological behavior, including drug resistance mechanisms in cancer cells. The stability of complexes formed between COTI-2 and these metals is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .
COTI-2 shares structural similarities with other thiosemicarbazones but stands out due to its unique ability to activate mutant p53 proteins. Here are some similar compounds:
COTI-2's specificity for activating mutant p53 makes it a promising candidate in cancer therapeutics, potentially offering advantages over these similar compounds.